2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane
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Overview
Description
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[34]octane is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a cyclopropyl group and a nitrogen-containing azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different functional groups or reduction to modify its structure.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.
Scientific Research Applications
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with a similar spirocyclic structure.
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane:
Uniqueness
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[34]octane is unique due to its specific arrangement of functional groups and spirocyclic structure
Properties
Molecular Formula |
C11H18ClN |
---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
2-(chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H18ClN/c12-7-9-5-11(6-9)3-4-13(8-11)10-1-2-10/h9-10H,1-8H2 |
InChI Key |
YRGRFJPTFYJWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CC(C3)CCl |
Origin of Product |
United States |
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